Chloroborane
Description
Chloroborane (BH₂Cl) is a boron halide compound widely utilized as a reducing and functionalizing agent in organic synthesis. It is particularly notable for its dual role in hydrogenation and boronylation reactions, enabling the synthesis of β-hydroxy-tetrahydroquinolines (β-hydroxy-THQs) with high regio- and stereoselectivity . This compound forms stable adducts with Lewis bases like dimethyl sulfide (Me₂S·BH₂Cl) or tetrahydrofuran (THF), which enhance its reactivity and handling . Its applications span pharmaceutical synthesis (e.g., peptidomimetics like FISLE-412) and asymmetric catalysis, where it facilitates the creation of chiral centers in molecules such as (S)-nicotine .
Properties
CAS No. |
10388-28-0 |
|---|---|
Molecular Formula |
BCl |
Molecular Weight |
46.27 g/mol |
IUPAC Name |
chloroboron |
InChI |
InChI=1S/BCl/c1-2 |
InChI Key |
GKCOJTRGYAUVSR-UHFFFAOYSA-N |
SMILES |
[B]Cl |
Canonical SMILES |
[B]Cl |
Other CAS No. |
10388-28-0 |
Origin of Product |
United States |
Comparison with Similar Compounds
Chloroborane vs. Borane-THF (BH₃·THF)
- Reactivity and Yield: this compound outperforms BH₃·THF in reaction speed and yield. For example, in the reduction of quinoline to β-hydroxy-THQ, BH₃·THF requires 7 days for partial conversion (low yield), while this compound achieves 44–70% yields within 4–48 hours .
- Regioselectivity: this compound selectively targets the β-position of quinolines due to its ability to form intermediate boron-dihydroquinoline complexes that stabilize β-attack via SN2-like pathways. In contrast, BH₃·THF shows poor regiocontrol .
- Stereoselectivity : this compound predominantly generates the trans-diastereomer of β-hydroxy-THQ, whereas BH₃·THF results in mixed stereochemistry .
This compound vs. Other this compound Derivatives
- Me₂S·BH₂Cl : While Me₂S·BH₂Cl offers comparable reactivity to this compound, its strong odor complicates handling. This compound adducts with THF or BCl₃/BH₃ mixtures provide odorless alternatives without sacrificing efficiency .
- Asymmetric Variants: Chiral chloroboranes, such as (+)-B-diisopinocampheyl this compound, enable enantioselective reductions. For instance, in (S)-nicotine synthesis, this reagent achieves 52% yield with high stereocontrol, surpassing non-chiral analogs .
This compound vs. Boron Trichloride (BCl₃)
- Lewis Acidity: BCl₃ is a stronger Lewis acid but lacks the hydride donor capacity of this compound, limiting its utility in hydrogenation. This compound’s balanced acidity and reducing power make it ideal for tandem functionalization-reduction reactions .
Data Tables
Table 1: Performance Comparison of this compound and BH₃·THF in Quinoline Reduction
| Parameter | This compound (BH₂Cl) | BH₃·THF |
|---|---|---|
| Reaction Time (h) | 4–48 | 168 |
| Yield (%) | 44–70 | <20 |
| β-Regioselectivity | >90% | <50% |
| Major Diastereomer | trans-β-hydroxy-THQ | Mixed |
| Reference |
Key Research Findings
- Mechanistic Insights: this compound’s regioselectivity arises from halogen-assisted B-N bond dissociation in dihydroquinoline intermediates, promoting β-borylation .
- Industrial Applications : this compound streamlines the synthesis of FISLE-412, a lupus therapeutic, by reducing steps and improving purity (50% yield post-HPLC) .
- Environmental Advantages : this compound adducts with THF or BCl₃ reduce reliance on malodorous Me₂S, enhancing lab safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
